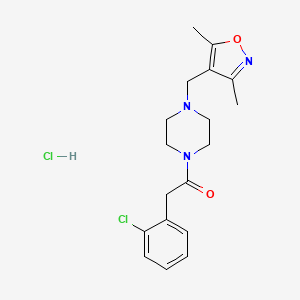

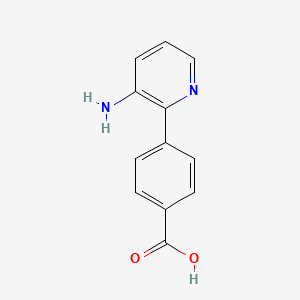

4-(3-Amino-pyridin-2-yl)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Crystallographic Studies

In crystallography, "4-(3-Amino-pyridin-2-yl)-benzoic acid" derivatives have been utilized to study hydrogen bonding patterns and molecular assembly. For example, Lemmerer and Bourne (2012) investigated the co-crystal of benzoic acid derivatives, revealing how hydrogen bonds form extended ribbons, offering insights into molecular packing and interaction mechanisms in crystalline materials (Lemmerer & Bourne, 2012).

Luminescent Materials

Derivatives of "4-(3-Amino-pyridin-2-yl)-benzoic acid" have been reported to possess aggregation-enhanced emission (AEE) properties, making them potential candidates for optoelectronic applications. Srivastava et al. (2017) synthesized pyridyl substituted benzamides that displayed luminescent properties in both solution and solid-state, suggesting their applicability in light-emitting devices (Srivastava et al., 2017).

Metal-Organic Frameworks (MOFs)

"4-(3-Amino-pyridin-2-yl)-benzoic acid" has been used in the construction of porous metal-organic frameworks (MOFs) with applications in gas separation and adsorption. Ma et al. (2020) developed an amino-decorated MOF that showed high selectivity for C2 hydrocarbons over CH4 and efficient iodine adsorption, demonstrating the compound's utility in environmental and energy storage applications (Ma et al., 2020).

Coordination Polymers and Photophysical Properties

The compound and its variants are integral in synthesizing lanthanide-based coordination polymers, which are studied for their unique photophysical properties. Sivakumar et al. (2011) explored these polymers assembled from derivatives of benzoic acids, showing potential for application in optical materials due to their luminescence efficiencies (Sivakumar et al., 2011).

Corrosion Inhibition

In the field of corrosion science, pyridine and benzoic acid derivatives have been evaluated for their effectiveness as corrosion inhibitors. El Hajjaji et al. (2018) studied these derivatives on mild steel, finding significant inhibition efficiencies, which could lead to their application in protective coatings (El Hajjaji et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(3-aminopyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,13H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUXNNSVOYEEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminopyridin-2-yl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2741388.png)

![N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2741389.png)

![(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2741396.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2741397.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide](/img/structure/B2741400.png)